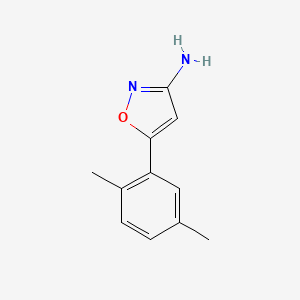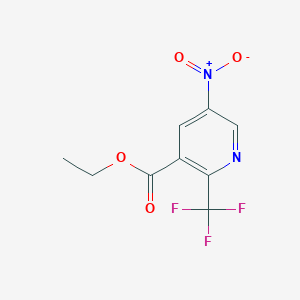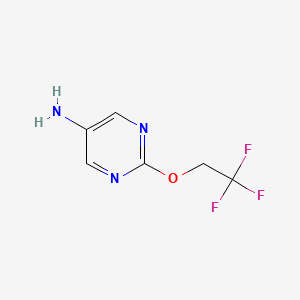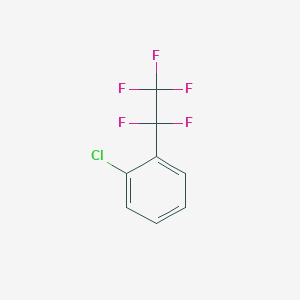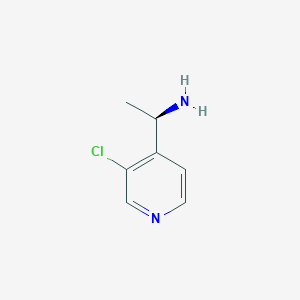
(1R)-1-(3-chloropyridin-4-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(3-chloropyridin-4-yl)ethan-1-amine is a chemical compound that belongs to the class of organic compounds known as aminopyridines. These compounds are characterized by the presence of an amine group attached to a pyridine ring. The specific structure of this compound includes a chlorine atom attached to the third position of the pyridine ring and an amine group attached to the first position of the ethan-1-amine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-chloropyridin-4-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 3-chloropyridine.
Alkylation: The 3-chloropyridine undergoes alkylation with an appropriate alkylating agent to introduce the ethan-1-amine chain.
Resolution: The resulting racemic mixture is then resolved to obtain the (1R)-enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using a suitable catalyst to hydrogenate the precursor compounds.
Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3-chloropyridin-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May produce pyridine N-oxides.
Reduction: May yield amine derivatives.
Substitution: May result in various substituted pyridines.
Scientific Research Applications
(1R)-1-(3-chloropyridin-4-yl)ethan-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(3-chloropyridin-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(3-chloropyridin-2-yl)ethan-1-amine: Similar structure but with the chlorine atom at the second position.
(1R)-1-(3-fluoropyridin-4-yl)ethan-1-amine: Similar structure but with a fluorine atom instead of chlorine.
(1R)-1-(3-bromopyridin-4-yl)ethan-1-amine: Similar structure but with a bromine atom instead of chlorine.
Properties
Molecular Formula |
C7H9ClN2 |
|---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
(1R)-1-(3-chloropyridin-4-yl)ethanamine |
InChI |
InChI=1S/C7H9ClN2/c1-5(9)6-2-3-10-4-7(6)8/h2-5H,9H2,1H3/t5-/m1/s1 |
InChI Key |
RKPIAZZODCNIEH-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=NC=C1)Cl)N |
Canonical SMILES |
CC(C1=C(C=NC=C1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


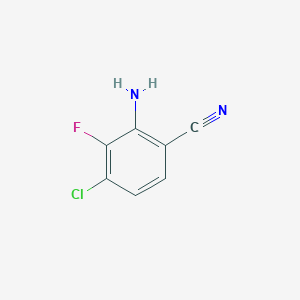
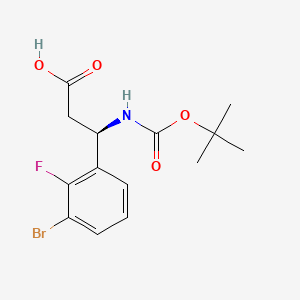

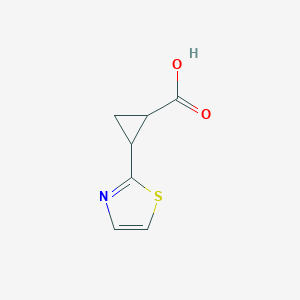
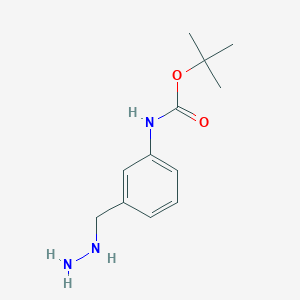
![2-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridinedihydroiodide](/img/structure/B13535573.png)
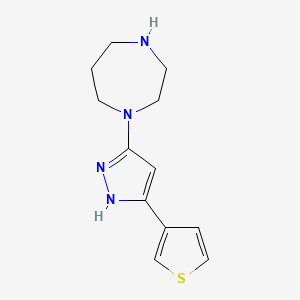
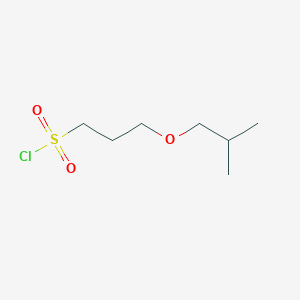
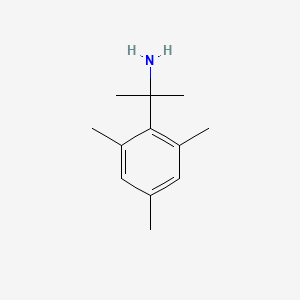
![6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13535599.png)
